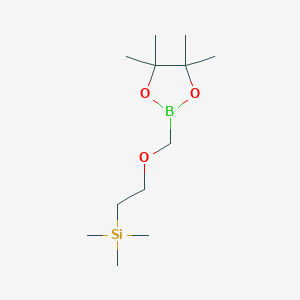
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H27BO3Si. It is commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester typically involves the reaction of trimethylsilyl-protected alcohols with boronic acid derivatives. One common method includes the reaction of 2-(Trimethylsilyl)ethoxylmethyl chloride with pinacol boronate under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, borane derivatives, and substituted organic molecules, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process involves the transfer of the boron-bound organic group to the palladium catalyst, followed by reductive elimination to form the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(2-(trimethylsilyl)ethoxy)-1,3,2-dioxaborolane
- 2-(Trimethylsilyl)ethoxylmethylboronic acid
Uniqueness
2-(Trimethylsilyl)ethoxylmethylboronic acid pinacol ester is unique due to its trimethylsilyl-protected ethoxylmethyl group, which provides enhanced stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis, where precise control over reaction conditions and outcomes is essential .
Propriétés
IUPAC Name |
trimethyl-[2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methoxy]ethyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO3Si/c1-11(2)12(3,4)16-13(15-11)10-14-8-9-17(5,6)7/h8-10H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNQQRNPZLDLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2720608.png)
![(2E)-2-(BENZENESULFONYL)-3-[(2,5-DIMETHYLPHENYL)AMINO]-3-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2720610.png)
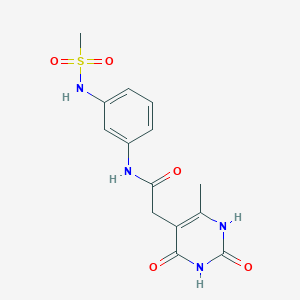
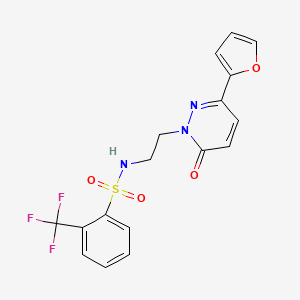
![1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2720613.png)
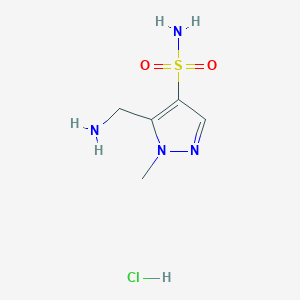
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2720620.png)
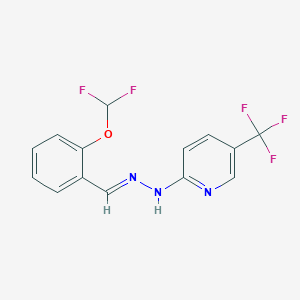
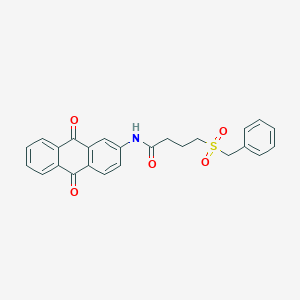
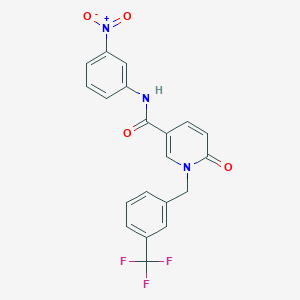
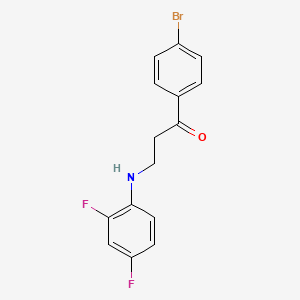
![6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2720625.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2720630.png)
